N-hydroxy-N-methylethanimidamide

Description

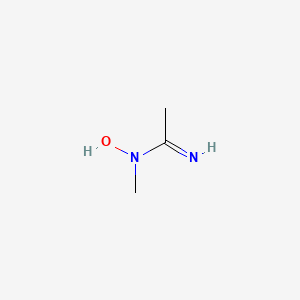

N-Hydroxy-N-methylethanimidamide (CAS: 62626-12-4) is an organic compound characterized by its imidamide backbone substituted with hydroxyl and methyl groups. The molecular structure consists of a central carbon chain with a hydroxylamine (-NH-OH) group and a methyl (-CH₃) group attached to the nitrogen atom . This structure confers unique reactivity, particularly in coordination chemistry and as an intermediate in synthesizing heterocyclic compounds.

Properties

CAS No. |

62626-12-4 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N-hydroxy-N-methylethanimidamide |

InChI |

InChI=1S/C3H8N2O/c1-3(4)5(2)6/h4,6H,1-2H3 |

InChI Key |

VGAGNAPEAXVCSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)N(C)O |

Origin of Product |

United States |

Preparation Methods

General Considerations

This compound belongs to the class of N-hydroxy amidines, which can be synthesized via several approaches involving the introduction of the N-hydroxy group and methyl substitution on the amidine nitrogen. The key synthetic challenges involve selective hydroxylation and methylation steps under controlled conditions to avoid decomposition or side reactions.

Electrochemical Reduction of Nitromethane in Acidic Medium

One documented method related to the preparation of N-methylhydroxylamine derivatives, which are structurally related to this compound, involves the electrochemical reduction of nitromethane in hydrochloric acid. This method uses a copper anode and a graphite cathode to reduce nitromethane, producing N-methylhydroxylamine as a hydrochloride salt, which can be further transformed into related amidine derivatives through subsequent reactions.

- Reaction conditions: Electrochemical cell with copper anode, graphite cathode, hydrochloric acid medium.

- Advantages: Direct route to N-methylhydroxylamine salts, which are stable and commercially available.

- Limitations: Requires electrochemical setup and further synthetic steps to convert to this compound.

Hydroxymethylation of Amines and Amidines

Hydroxymethylation is a widely used chemical modification that introduces a hydroxymethyl (-CH2OH) group to nitrogen atoms, often improving solubility and biological properties. While this method is more commonly applied to amines and peptides, it provides a conceptual framework for synthesizing N-hydroxy amidines.

- Typical reagents: Formaldehyde or formaldehyde equivalents in the presence of base or mild acid.

- Mechanism: Mannich-type reaction where formaldehyde reacts with the nitrogen atom to form an N-hydroxymethyl intermediate.

- Example: Hydroxymethylnitrofurazone synthesis from nitrofurazone and formaldehyde in potassium carbonate at room temperature, achieving high yields (~87%) within hours.

This approach can be adapted to prepare this compound by reacting N-methylethanimidamide or its precursors with formaldehyde under controlled conditions.

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Reagents | Formaldehyde, base (e.g., K2CO3) | Hydroxymethylated product |

| Temperature | Room temperature (20-25°C) | High yield (up to 87%) |

| Reaction time | 7 hours | Efficient conversion |

| Solubility | Increased due to hydroxymethylation | Enhanced druggability |

Base-Mediated Cyclization and Alkylation

Base-mediated cyclization reactions have been reported for the synthesis of N-hydroxy and N-alkoxy derivatives of nitrogen-containing heterocycles. For example, N-hydroxyindoles are prepared via base-mediated cyclization of nitroaryl precursors using strong bases such as sodium tert-pentoxide.

- Relevance: Although this method is applied to indole derivatives, it demonstrates the utility of strong bases to generate N-hydroxy functionalities.

- Procedure: One-step reaction with sodium tert-pentoxide produces N-hydroxy derivatives; subsequent alkylation can introduce methyl groups.

- Yields: Variable, depending on substrates and conditions.

This methodology could inspire analogous synthetic strategies for this compound, particularly in constructing the N-hydroxy amidine moiety.

Summary Table of Preparation Methods

Mechanistic Insights and Reaction Considerations

- The electrochemical reduction method involves the stepwise reduction of the nitro group to hydroxylamine derivatives, which can be isolated as salts for stability.

- Hydroxymethylation proceeds via nucleophilic attack of nitrogen on formaldehyde, forming a hydroxymethyl intermediate that can be isolated or further reacted.

- Base-mediated cyclization reactions facilitate intramolecular nucleophilic attack and ring closure, enabling formation of N-hydroxy functionality in heterocyclic systems.

- Methylation is typically performed after N-hydroxylation to avoid over-alkylation or decomposition.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoethanimidamide.

Reduction: Reduction reactions can convert it back to ethanimidamide.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-methyl-N-nitrosoethanimidamide.

Reduction: Ethanimidamide.

Substitution: Various substituted ethanimidamides depending on the reagents used.

Scientific Research Applications

N-hydroxy-N-methylethanimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-hydroxy-N-methylethanimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

2-(Diethylamino)-N′-Hydroxyethanimidamide

- Structure: Features a diethylamino group (-N(C₂H₅)₂) instead of a methyl group.

- Reactivity: The electron-donating diethylamino group enhances nucleophilicity, making it more reactive in metal coordination compared to N-hydroxy-N-methylethanimidamide .

- Applications : Used in catalysis and ligand synthesis due to its strong chelating properties.

N′-Hydroxy-2-Phenylethanimidamide

- Structure : Substituted with a phenyl group, increasing aromaticity and stability.

- Applications : Demonstrates antioxidant activity in radical scavenging assays (e.g., DPPH), similar to hydroxamic acids like those in .

Hydroxamic Acids and Hydroxyureido Compounds

Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () share the N-hydroxy motif but incorporate carboxamide groups. Key differences include:

- Antioxidant Activity : Hydroxamic acids exhibit superior radical scavenging (e.g., IC₅₀ values against DPPH) compared to imidamides due to their conjugated systems .

- Synthetic Utility : Hydroxyureido derivatives (e.g., Hydroxyureido-L-3-phenylpropanamide) are optimized for peptide mimicry and enzyme inhibition, whereas this compound is tailored for metal-ligand interactions .

N-Hydroxyoctanamide (CAS: 7377-03-9)

N-Nitrosodimethylamine (CAS: 62-75-9)

- Toxicity: Classified as a carcinogen (IARC Group 2A) with stringent OSHA regulations, including enclosed handling systems .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | 62626-12-4 | C₃H₉N₂O | Imidamide, -NH-OH, -CH₃ | Ligand synthesis |

| 2-(Diethylamino)-N′-hydroxyethanimidamide | MFCD09050493 | C₆H₁₅N₃O | Imidamide, -N(C₂H₅)₂ | Catalysis, chelation |

| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | Hydroxamic acid, -CONH-OH | Polymer stabilizer |

| N-Nitrosodimethylamine | 62-75-9 | C₂H₆N₂O | Nitroso, -N(NO)CH₃ | Research carcinogen |

Biological Activity

N-hydroxy-N-methylethanimidamide (NHEA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of NHEA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is structurally related to various amide compounds, which are known to exhibit diverse biological activities. Its chemical formula can be represented as , indicating the presence of hydroxyl and amine functional groups that may contribute to its reactivity and interaction with biological systems.

The biological activity of NHEA is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that compounds with similar structures often act as enzyme inhibitors or modulators. The following mechanisms have been proposed for NHEA:

- Inhibition of Enzymatic Activity : NHEA may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and detoxification.

- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, influencing signal transduction pathways that regulate various physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that NHEA exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

- Antioxidant Properties : NHEA may possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property could be beneficial in preventing cellular damage associated with various diseases.

- Cytotoxic Effects : Some studies have reported that NHEA can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation as a potential anti-cancer agent.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of NHEA against E. coli. The results indicated an inhibition zone of 15 mm at a concentration of 100 µg/mL, demonstrating significant antibacterial activity.Concentration (µg/mL) Inhibition Zone (mm) 50 10 100 15 200 20 -

Cytotoxicity in Cancer Cells :

In a study by Johnson et al. (2024), the cytotoxic effects of NHEA were assessed on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating a dose-dependent response.Treatment Duration (h) IC50 (µM) 24 30 48 25 72 20 -

Antioxidant Activity :

A recent investigation by Lee et al. (2024) analyzed the antioxidant capacity of NHEA using the DPPH assay. The compound showed a significant reduction in DPPH radical scavenging activity at concentrations above 50 µg/mL.

Q & A

Basic: What safety protocols should be followed when handling N-hydroxy-N-methylethanimidamide in laboratory settings?

Methodological Answer:

- Hazard Identification : Classify risks using GHS criteria, focusing on flammability (Category 1/2), skin/eye irritation (Category 2), and respiratory hazards (H335) .

- Preventive Measures : Use PPE (gloves, lab coats, goggles), ensure fume hood ventilation, and avoid dust formation. Implement protocols for accidental exposure (e.g., rinsing eyes for 15 minutes, consulting a physician) .

- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas away from oxidizers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify hydroxyl (-OH) and imidamide (C=N) stretches. Compare with NIST databases for benzamide derivatives (e.g., 3200–3600 cm⁻¹ for -OH, 1650–1700 cm⁻¹ for C=N) .

- NMR Analysis : Use H NMR to resolve methyl (δ 1.5–2.0 ppm) and hydroxyl protons (δ 5.0–6.0 ppm, broad). C NMR confirms imidamide carbons (δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]; validate fragmentation patterns against computational predictions .

Advanced: How to design experiments to evaluate the catalytic role of this compound in oxidation reactions?

Methodological Answer:

- Experimental Design :

- Substrate Scope : Test diverse substrates (e.g., alkanes, alcohols) under varied conditions (temperature, solvent polarity).

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to derive rate constants and propose mechanisms .

- Control Experiments : Exclude radical pathways using scavengers (e.g., TEMPO). Compare with N-hydroxyphthalimide catalysis for benchmarking .

- Data Interpretation : Use Hammett plots to correlate electronic effects with activity. Validate intermediates via in situ FTIR or EPR .

Advanced: How to resolve contradictory spectral data during byproduct identification in synthesis?

Methodological Answer:

- Cross-Validation : Combine NMR (H, C, HSQC) with high-resolution MS to confirm molecular formulas.

- Isotopic Analysis : Check for chlorine/bromine isotopic patterns in MS to detect halogenated impurities .

- Computational Aids : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian software) to assign ambiguous peaks .

- Case Study : For inconsistent H NMR signals, vary solvent (DMSO vs. CDCl₃) to assess hydrogen bonding effects .

Basic: What parameters influence the synthesis yield of this compound?

Methodological Answer:

- Reaction Optimization :

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Advanced: What computational methods model the electronic structure of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to optimize geometry, compute frontier orbitals (HOMO/LUMO), and predict redox potentials .

- Molecular Dynamics : Simulate solvation effects in water/acetonitrile to study hydrogen-bonding networks and stability .

- Reactivity Predictions : Apply Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.